1,1'-(Hex-1-ene-1,2-diyl)dibenzene
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Overview
Description
1,1’-(Hex-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of a hexene chain bonded to two benzene rings. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The unique structure of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with hexene. This reaction can be catalyzed by various acids or zeolites to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure a high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1,1’-(Hex-1-ene-1,2-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can convert the compound into a saturated hydrocarbon.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
1,1’-(Hex-1-ene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1,1’-(Hex-1-ene-1,2-diyl)dibenzene and its derivatives exert their effects involves binding to specific molecular targets. For instance, the modulation of GABAA receptors is achieved through the binding of the compound to the benzodiazepine binding site, leading to conformational changes in the receptor structure. This interaction enhances the inhibitory effects of GABA, thereby influencing neurotransmission and potentially improving cognitive function in neurodevelopmental disorders .
Comparison with Similar Compounds
1,1’-(Hex-1-ene-1,2-diyl)dibenzene can be compared to other similar compounds such as:
1,1-Diphenylethylene: This compound also contains two benzene rings but has a shorter ethylene chain.
1-Hexene: A simpler alkene with a single hexene chain, used primarily in the production of polyethylene.
1,1’-(Propane-1,2-diyl)dibenzene: This compound has a propane chain instead of a hexene chain and is used as a metabolite in various biological processes.
The uniqueness of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene lies in its specific structure, which allows for a diverse range of chemical reactions and applications in different fields.
Properties
CAS No. |
5041-39-4 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-phenylhex-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H20/c1-2-3-12-18(17-13-8-5-9-14-17)15-16-10-6-4-7-11-16/h4-11,13-15H,2-3,12H2,1H3 |
InChI Key |
UKPODFRZGIFARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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